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Compound of Interest

Compound Name: Disperse violet 8

Cat. No.: B1598214 Get Quote

Initial Assessment: Extensive research into the application of Disperse Violet 8 in histological

staining has revealed no established protocols or documented use in peer-reviewed literature

or technical manuals. Disperse Violet 8, an anthraquinone-based dye with Color Index number

62030, is primarily manufactured and utilized for dyeing synthetic fibers such as polyester, as

well as for coloring plastics.[1] Its chemical properties are optimized for high-temperature

dispersion in hydrophobic materials, which differs significantly from the aqueous conditions and

specific biomolecular interactions required for histological staining.

While some anthraquinone derivatives have been explored for biomedical applications,

including as fluorescent probes and cellular stains, these are typically specialized molecules

designed for specific biological targets.[2][3][4][5] There is no evidence to suggest that

Disperse Violet 8, in its commercially available form, possesses the requisite selectivity or

binding properties for routine or specialized histological applications.

Alternative Recommendation: Given the absence of data for Disperse Violet 8, this document

will provide detailed application notes and protocols for a widely used and chemically relevant

violet stain in histology: Cresyl Violet. Cresyl Violet is a basic aniline dye that is extensively

used in neuroscience and general histology for the demonstration of Nissl substance in the

cytoplasm of neurons, as well as for staining cell nuclei. Its vibrant violet color provides

excellent contrast and morphological detail.
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Introduction: Cresyl Violet acetate is a staple in histological laboratories for its ability to clearly

differentiate neuronal cell bodies and glial nuclei. The stain works on the principle of

electrostatic attraction, where the cationic (positively charged) dye binds to anionic (negatively

charged) components of the cell, primarily the phosphate backbones of RNA and DNA. The

Nissl substance (or chromatophilic substance) in neurons, which is rich in ribosomal RNA,

stains a deep violet, as do the nuclei of all cells.

Applications:

Neuroscience Research: Indispensable for visualizing neuronal morphology, cell counting,

and identifying areas of neuronal loss or damage (chromatolysis) in response to injury or

disease.

Oncology: Used as a counterstain in immunohistochemistry and for the general assessment

of tissue cytoarchitecture in biopsies.

General Histology: Provides clear nuclear and cytoplasmic detail in a variety of tissue types.

Principle of Staining: The staining mechanism relies on the basic nature of the Cresyl Violet

dye. At an acidic pH, the dye is positively charged and binds to basophilic tissue components

like nucleic acids. Differentiation, typically with an alcohol-based solution, allows for the

controlled removal of excess stain, enhancing the contrast between specifically stained

structures (like Nissl bodies) and the background.

Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for Cresyl Violet

staining protocols. These parameters may require optimization based on tissue type, fixation

method, and desired staining intensity.
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Parameter Frozen Sections
Paraffin-Embedded
Sections

Fixation

10% Neutral Buffered Formalin

(NBF) or 4%

Paraformaldehyde (PFA)

10% NBF or 4% PFA

Cresyl Violet Conc.
0.1% - 1.0% (w/v) in distilled

water with acetic acid

0.1% - 0.5% (w/v) in distilled

water with acetic acid

Staining Time 3 - 10 minutes 5 - 15 minutes

Differentiation
70% - 95% Ethanol with acetic

acid

95% Ethanol with rosin or

acetic acid

Differentiation Time
30 seconds - 5 minutes

(microscopically controlled)

1 - 10 minutes (microscopically

controlled)

Experimental Protocols
Protocol 1: Cresyl Violet Staining of Paraffin-Embedded
Brain Sections
Materials:

Deparaffinized and rehydrated tissue sections on slides

Cresyl Violet Acetate solution (0.1% w/v in distilled water with 0.25% glacial acetic acid)

Differentiating solution (95% ethanol with 0.05% glacial acetic acid)

Dehydrating solutions (70%, 95%, 100% ethanol)

Clearing agent (Xylene or xylene substitute)

Mounting medium and coverslips

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each),

followed by 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70%

ethanol (2 minutes), and finally rinse in distilled water.

Staining: Immerse slides in the pre-warmed (50-60°C) and filtered Cresyl Violet solution for

5-10 minutes.

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

Differentiation: Dip slides in 70% ethanol and then transfer to the 95% ethanol differentiating

solution. Check the staining progress microscopically every 30-60 seconds. The Nissl

substance should be a deep violet, and the background should be relatively clear.

Dehydration: Once differentiation is optimal, quickly pass the slides through 100% ethanol (2

changes, 2 minutes each).

Clearing: Clear the sections in xylene or a xylene substitute (2 changes, 3 minutes each).

Mounting: Apply a coverslip using a permanent mounting medium.

Protocol 2: Cresyl Violet Staining for Frozen Sections
Materials:

Air-dried or fixed frozen sections on slides

Cresyl Violet Acetate solution (0.5% w/v in distilled water with 0.3% glacial acetic acid)

Differentiating solutions (70% and 95% ethanol)

Dehydrating solutions (100% ethanol)

Clearing agent (Xylene or xylene substitute)

Mounting medium and coverslips

Procedure:
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Fixation (if required): If sections are unfixed, immerse in 10% NBF for 10-15 minutes, then

rinse in distilled water.

Staining: Immerse slides in the filtered Cresyl Violet solution at room temperature for 3-5

minutes.

Rinsing: Briefly rinse in distilled water.

Differentiation: Dip slides in 70% ethanol, followed by 95% ethanol. Monitor differentiation

under a microscope until the desired contrast is achieved.

Dehydration: Dehydrate in 100% ethanol (2 changes, 1 minute each).

Clearing: Clear in xylene (2 changes, 2 minutes each).

Mounting: Coverslip with a permanent mounting medium.
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Caption: Workflow for Cresyl Violet staining of paraffin-embedded sections.
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Caption: Mechanism of Cresyl Violet staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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